molecular formula C11H10N2O2 B1333791 (3-phenyl-1H-pyrazol-1-yl)acetic acid CAS No. 959574-98-2

(3-phenyl-1H-pyrazol-1-yl)acetic acid

Cat. No.: B1333791
CAS No.: 959574-98-2
M. Wt: 202.21 g/mol
InChI Key: WLGJCAOQGPHLPW-UHFFFAOYSA-N
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Description

(3-Phenyl-1H-pyrazol-1-yl)acetic acid is an organic compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol It is characterized by the presence of a pyrazole ring substituted with a phenyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-phenyl-1H-pyrazol-1-yl)acetic acid typically involves the cyclization of hydrazine derivatives with appropriate aldehydes or ketones, followed by subsequent functional group transformations. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate to form a pyrazole intermediate, which is then carboxylated to yield the target compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: (3-Phenyl-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles and pyrazolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

  • 1-Phenyl-3-methyl-1H-pyrazol-5-ylamine
  • 3-Phenyl-1H-pyrazole-4-carboxylic acid
  • 1-Phenyl-3-(2-thienyl)-1H-pyrazole

Uniqueness: (3-Phenyl-1H-pyrazol-1-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a different reactivity profile and potential for diverse applications .

Properties

IUPAC Name

2-(3-phenylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-11(15)8-13-7-6-10(12-13)9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGJCAOQGPHLPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371881
Record name (3-phenyl-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959574-98-2
Record name (3-phenyl-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the spatial arrangement of the phenyl and pyrazole rings in (3-phenyl-1H-pyrazol-1-yl)acetic acid derivatives?

A1: The provided research article examines the crystal structure of 2-{5-[N-(4-tert-Butylbenzyl)carbamoyl]-3-phenyl-1H-pyrazol-1-yl}acetic acid, a derivative of this compound. The study found that the dihedral angle between the phenyl ring attached to the pyrazole and the pyrazole ring itself is 8.6° []. This suggests a nearly planar arrangement of these two rings within the molecule.

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